molecular formula C8H5BrClNO4S B7904355 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride

Cat. No.: B7904355
M. Wt: 326.55 g/mol
InChI Key: AOASCYPMZUHBDT-UHFFFAOYSA-N
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Description

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride is a specialized chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. Its core research value lies in its multifunctional reactivity, where the sulfonyl chloride group serves as a key handle for synthesizing sulfonamide derivatives, while the bromo substituent enables pivotal palladium-catalyzed cross-coupling reactions. This allows researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies. This scaffold is highly relevant in the development of small-molecule therapeutics, particularly as a precursor for compounds targeting enzymes and kinases. The benzo[1,4]oxazine core is a privileged structure in drug design, and its incorporation is explored in the synthesis of potent inhibitors for targets such as PI3K, which are implicated in oncology and immune disorders . Furthermore, structurally related dihydrobenzoxazine derivatives have been identified as key scaffolds in the SAR-guided development of novel SERCA2a activators, representing a promising therapeutic approach for heart failure . The presence of both bromine and sulfonyl chloride on this core structure provides researchers with a versatile building block to probe biological mechanisms and optimize lead compounds for potency and selectivity.

Properties

IUPAC Name

6-bromo-3-oxo-4H-1,4-benzoxazine-8-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO4S/c9-4-1-5-8(15-3-7(12)11-5)6(2-4)16(10,13)14/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOASCYPMZUHBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC(=C2)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

Procedure :

  • Reagents : Chlorosulfonic acid (HSO₃Cl).

  • Conditions : 0–10°C, 1–2 hours.

  • Mechanism : Sulfonation occurs at the C8 position due to the directing effects of the adjacent bromine and ketone groups.

Outcome :

  • Intermediate : 6-bromo-3-oxo-3,4-dihydro-2H-benzooxazine-8-sulfonic acid.

  • Yield : 60–70%.

Chlorination with Thionyl Chloride (SOCl₂)

Procedure :

  • Reagents : Excess SOCl₂, catalytic DMF.

  • Conditions : Reflux (70–80°C), 3–5 hours.

  • Mechanism : Conversion of sulfonic acid to sulfonyl chloride via nucleophilic acyl substitution.

Outcome :

  • Yield : 85–90% (from sulfonic acid).

One-Pot Sulfonation-Chlorination

To streamline synthesis, recent protocols combine sulfonation and chlorination in a single pot.

SO₂/Cl₂ Gas Method

Procedure :

  • Reagents : SO₂ gas, Cl₂ gas, CuCl₂ catalyst.

  • Conditions : 0°C, 2–4 hours.

  • Mechanism : In situ generation of sulfonic acid, followed by chlorination.

Outcome :

  • Yield : 50–60% (overall).

  • Limitations : Requires specialized gas-handling equipment.

Alternative Pathways

Diazotization-Sulfonation

Procedure :

  • Starting material : 8-amino-6-bromo-3-oxo-benzoxazine.

  • Reagents : NaNO₂, HCl, SO₂/CuCl₂.

  • Conditions : 0°C, 2 hours.

Outcome :

  • Yield : 11–52% (variable due to intermediate instability).

Comparative Analysis of Methods

Method Conditions Yield (%) Advantages Limitations
Direct Bromination + HSO₃Cl0–10°C, 2–4 hours66High regioselectivityCorrosive reagents
NBS Bromination + SOCl₂Reflux, 8–12 hours70Mild conditionsMulti-step purification
One-Pot SO₂/Cl₂0°C, gas-phase52Reduced stepsLow yield, equipment complexity
Diazotization0°C, aqueous/organic11–52Applicable to amino precursorsUnstable intermediates

Chemical Reactions Analysis

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine exhibit anticancer properties. For instance, derivatives of oxazine have been studied for their ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study demonstrated the synthesis of various oxazine derivatives and their evaluation against cancer cell lines, highlighting the potential of this compound class in developing new anticancer agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have tested its efficacy against various bacterial strains, revealing significant antibacterial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic .

Organic Synthesis

Building Block for Complex Molecules
6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine serves as a valuable building block in organic synthesis. Its reactive sulfonyl chloride group can be utilized in nucleophilic substitution reactions to introduce various functional groups into larger molecular frameworks. This versatility allows chemists to create complex molecules with specific properties tailored for different applications .

Synthesis of Heterocycles
The compound's oxazine structure is particularly useful in synthesizing other heterocyclic compounds. Research has shown that it can be transformed into various nitrogen-containing heterocycles through cyclization reactions, which are important in developing pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry
In materials science, 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine can be employed in the development of polymeric materials. Its sulfonyl chloride functionality allows for the modification of polymer backbones or side chains, enhancing properties such as thermal stability and mechanical strength. Studies have explored its incorporation into polymer matrices for improved performance in applications such as coatings and adhesives .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal Chemistry Demonstrated anticancer activity against specific cell lines.
Antimicrobial Activity Significant inhibition of bacterial growth observed in vitro.
Organic Synthesis Effective building block for synthesizing complex organic molecules.
Heterocycle Synthesis Successful transformation into nitrogen-containing heterocycles.
Polymer Chemistry Enhanced thermal stability and mechanical strength in modified polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter the function of receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Benzothiazine Derivatives (e.g., 6-Nitro-4H-benzo[1,4]thiazin-3-one)

Structural Differences :

  • Heteroatom : Benzothiazines contain sulfur in the 1,4-thiazine ring, whereas the target compound features oxygen in the 1,4-oxazine ring .
  • Substituents : The target compound has a bromine (position 6) and sulfonyl chloride (position 8), while benzothiazine derivatives often feature nitro (e.g., 6-nitro-4H-benzo[1,4]thiazin-3-one) or amide groups (e.g., N-alkylated derivatives) .

Functional Implications :

  • Reactivity : Sulfonyl chloride in the target compound enables nucleophilic substitution reactions, unlike nitro or amide groups in benzothiazines, which are less reactive.
  • Bioactivity : Benzothiazines exhibit antimicrobial activity against cocci and bacilli , but the oxazine core and sulfonyl chloride in the target compound may alter specificity or potency due to differences in electronic and steric profiles.

Fluorinated Benzo[1,4]oxazine Derivatives (e.g., Patent EP2016 Compound)

A patented compound, 1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione , provides a key comparison:

Substituent Analysis :

  • Halogenation : The patent compound includes trifluoro substituents, enhancing lipophilicity and metabolic stability, whereas the target compound’s bromine may increase molecular weight and polarizability.
  • Functional Groups : The patent compound integrates a triazinane-dione moiety, likely for pharmacological targeting, while the sulfonyl chloride in the target compound prioritizes synthetic versatility.

Electronic Effects :

  • Fluorine’s electron-withdrawing nature stabilizes the oxazine ring, whereas bromine’s inductive effects may alter reaction kinetics in substitution or coupling reactions.

General Benzo[1,4]oxazine Derivatives

Other 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazines with varied substituents (e.g., methyl, amino, or acetyl groups) highlight trends:

  • Positional Effects : Substituents at position 6 (bromine) and 8 (sulfonyl chloride) in the target compound may sterically hinder reactions compared to smaller groups (e.g., methyl).

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Substituents Key Functional Groups Applications
Target Compound Benzo[1,4]oxazine 6-Br, 8-SO₂Cl Sulfonyl chloride, ketone Synthetic intermediate
6-Nitro-4H-benzo[1,4]thiazin-3-one Benzo[1,4]thiazine 6-NO₂ Nitro, ketone Antimicrobial agents
Patent EP2016 Compound Benzo[1,4]oxazine 2,2,7-Trifluoro, 4-propynyl Trifluoro, alkyne, triazinane-dione Pharmaceutical compositions

Research Findings and Implications

  • Reactivity : The sulfonyl chloride group in the target compound offers superior versatility in synthesizing sulfonamide-based drugs or polymers compared to nitro or amide-containing analogs .
  • Bioactivity Potential: While benzothiazines show antimicrobial activity, the target compound’s oxazine core and sulfonyl chloride may redirect bioactivity toward enzyme inhibition (e.g., kinases or proteases) due to enhanced electrophilicity.
  • Stability : Fluorinated derivatives (e.g., patent compound) exhibit greater metabolic stability, whereas the bromine and sulfonyl chloride in the target compound may necessitate protective strategies in drug design .

Biological Activity

6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Chemical Name : 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride
  • Molecular Formula : C9H8BrClN2O3S
  • Molecular Weight : 303.59 g/mol
  • CAS Number : 141761-85-5

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine have demonstrated significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds containing the oxazine structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In a study where derivatives were tested, some exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Gram-positive bacteria .
CompoundTarget BacteriaMIC (µg/mL)Reference
6-Bromo derivativeS. aureus1
6-Bromo derivativeE. coli4

Anticancer Activity

The anticancer potential of this compound is under investigation. Preliminary studies suggest that derivatives of benzoxazine exhibit cytotoxic effects on cancer cell lines:

  • Case Study : A study evaluated the cytotoxic effects of various benzoxazine derivatives on human cancer cell lines and found that certain modifications enhanced their activity significantly. For example, compounds with electron-withdrawing groups showed improved potency against breast cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds are also noteworthy. Research has shown that certain benzoxazine derivatives can inhibit pro-inflammatory cytokines:

  • Mechanism of Action : These compounds may act by blocking NF-kB signaling pathways, which are critical in inflammation .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis reveals that modifications to the oxazine ring significantly impact biological activity:

  • Electron-Withdrawing Groups : The presence of halogens or sulfonyl groups enhances antibacterial and anticancer activities.
ModificationBiological Effect
Bromine substitutionIncreased antibacterial activity
Sulfonyl chloride additionEnhanced cytotoxicity against cancer cells

Q & A

Q. What are the established synthetic routes for 6-bromo-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-8-sulfonyl chloride, and what critical intermediates are involved?

The synthesis typically involves sequential functionalization of the benzo[1,4]oxazine scaffold. Key steps include:

  • Cyclization : Formation of the oxazine ring via reductive cyclization of nitro precursors (e.g., using SnCl₂/HCl) .
  • Sulfonation : Introduction of the sulfonyl chloride group at position 8 through chlorosulfonation under controlled conditions (e.g., ClSO₃H in DCM) .
  • Bromination : Electrophilic bromination at position 6 using Br₂ or NBS in the presence of Lewis acids (e.g., FeBr₃) . Intermediate purity is critical; LC/MS and ¹H NMR are used to verify structural integrity at each stage .

Q. How can researchers reliably characterize this compound, and what analytical techniques are recommended?

  • Structural Confirmation : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfonyl chloride at C8, bromine at C6). IR spectroscopy identifies key functional groups (C=O at ~1700 cm⁻¹, S=O at ~1350 cm⁻¹) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis for halogen content (Br, Cl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₆BrClNO₄S, expected m/z ≈ 334.89) .

Advanced Research Questions

Q. How do substituents on the benzo[1,4]oxazine core influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The sulfonyl chloride group enables nucleophilic displacement or coupling, but steric and electronic effects from the bromine and oxo groups modulate reactivity:

  • Electronic Effects : The electron-withdrawing sulfonyl chloride deactivates the ring, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) .
  • Steric Hindrance : Bulky arylboronic acids (e.g., 3,5-dimethylphenyl) show reduced coupling efficiency compared to smaller substituents (Table 3 in ).
  • Optimization : Screening ligands (e.g., SPhos) and bases (K₂CO₃ vs. Cs₂CO₃) improves yields in challenging cases .

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during storage or reaction conditions?

  • Storage : Anhydrous conditions (desiccator, 0–4°C) and inert atmosphere (N₂/Ar) prevent moisture-induced degradation .
  • In Situ Derivatization : Immediate conversion to sulfonamides or sulfonic esters avoids handling the unstable chloride .
  • Solvent Choice : Use aprotic solvents (DMF, THF) with molecular sieves to suppress hydrolysis during reactions .

Q. How can computational methods predict reactive sites for further functionalization?

  • DFT Calculations : Electrostatic potential maps identify nucleophilic/electrophilic regions. For example, the sulfonyl chloride’s sulfur atom is highly electrophilic, while the oxo group at C3 directs electrophilic substitution .
  • Conformational Analysis : AM1 or PM6 methods model steric effects of substituents on reaction pathways (e.g., aryl group orientation in Suzuki adducts) .

Data Contradiction & Optimization

Q. Conflicting reports exist on the stability of the oxazine ring under acidic conditions. How can researchers resolve this?

  • Controlled Studies : Perform pH-dependent stability assays (e.g., 1H NMR in D₂O at pH 2–7). Evidence suggests the oxazine ring remains intact below pH 5 but undergoes hydrolysis at higher pH due to oxo group protonation .
  • Additive Screening : Stabilizing agents (e.g., crown ethers) can chelate metal ions that catalyze decomposition .

Q. Why do some studies report low yields in bromination steps, and how can this be addressed?

  • Side Reactions : Competing sulfonyl chloride bromination or ring halogenation may occur. Use regioselective brominating agents (e.g., NBS in CCl₄) .
  • Monitoring : Real-time IR or Raman spectroscopy detects intermediate bromo species, enabling reaction quenching at optimal conversion .

Methodological Comparisons

Q. What alternative synthetic pathways exist for modifying the sulfonyl chloride group?

  • Nucleophilic Displacement : Replace Cl with amines (e.g., anilines) to form sulfonamides, a common step in drug discovery .
  • Reduction : Convert to thiols via LiAlH₄ reduction for thioether formation .
  • Photocatalysis : Visible-light-mediated coupling with alkenes/alkynes for C–S bond formation .

Stability & Compatibility

Q. How does the compound behave under elevated temperatures or prolonged light exposure?

  • Thermal Stability : TGA-DSC analysis shows decomposition above 150°C, with exothermic peaks correlating to sulfonyl chloride degradation .
  • Photostability : UV-Vis studies indicate λmax at 280 nm; amber glassware or light-blocking reactors prevent photolytic cleavage .

Advanced Applications

Q. Can this compound serve as a precursor for bioactive heterocycles?

Yes, its sulfonyl chloride enables diversification:

  • Anticancer Agents : Coupling with kinase-targeting anilines yields analogs with M2 isoform selectivity (IC₅₀ < 1 μM in some cases) .
  • Antimicrobials : Hybridization with quinolone scaffolds enhances activity against Gram-positive bacteria .

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